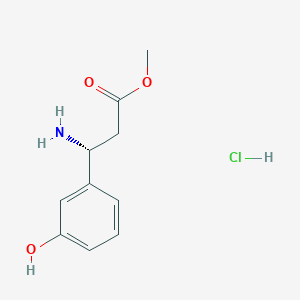

(R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride

CAS No.: 845909-40-2

Cat. No.: VC5028398

Molecular Formula: C10H14ClNO3

Molecular Weight: 231.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 845909-40-2 |

|---|---|

| Molecular Formula | C10H14ClNO3 |

| Molecular Weight | 231.68 |

| IUPAC Name | methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride |

| Standard InChI | InChI=1S/C10H13NO3.ClH/c1-14-10(13)6-9(11)7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m1./s1 |

| Standard InChI Key | ISRJRRVWAPZDPY-SBSPUUFOSA-N |

| SMILES | COC(=O)CC(C1=CC(=CC=C1)O)N.Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

The compound’s IUPAC name is methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, with the molecular formula C₁₀H₁₄ClNO₃ and a molecular weight of 231.67 g/mol . Its structure features a chiral carbon at the 3-position, conferring R-configuration, which is critical for its interaction with biological targets. The presence of both amino and hydroxyl groups enhances its polarity, influencing solubility and reactivity .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 845909-40-2 | |

| Molecular Formula | C₁₀H₁₄ClNO₃ | |

| Molecular Weight | 231.67 g/mol | |

| SMILES Notation | COC(=O)CC@HN.Cl |

Synthesis and Manufacturing

Synthetic Routes

A validated synthesis involves the reaction of methyl 2-amino-3-(3-hydroxyphenyl)propanoate with thionyl chloride (SOCl₂) in methanol under controlled conditions . Key steps include:

-

Suspension in Methanol: 5.56 g of the precursor is suspended in 120 mL methanol at 0–5°C.

-

Thionyl Chloride Addition: 11.2 mL SOCl₂ is added dropwise, followed by warming to room temperature and overnight stirring.

-

Workup: Evaporation of solvent, dissolution in water, basification with NaHCO₃, and extraction with ethyl acetate yield 4.97 g of product (81% yield) .

Applications in Scientific Research

Pharmaceutical Intermediate

As an amino acid derivative, this compound serves as a precursor in synthesizing peptidomimetics or bioactive molecules targeting neurological receptors . Its chiral center is pivotal for binding to enantioselective enzymes or receptors, such as GABA analogs.

Amino vs. Hydroxy Substitutions

Replacing the 3-hydroxyphenyl group with a 2-methylphenyl moiety (as in methyl (3R)-3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride) reduces polarity, altering pharmacokinetic properties. Such modifications highlight the role of substituent position in drug design.

Halogenated Derivatives

Chlorinated analogs (e.g., methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride) exhibit increased lipophilicity (clogP ~2.5), enhancing blood-brain barrier permeability compared to the parent compound.

Future Directions

Enantioselective Catalysis

Developing asymmetric synthesis methods using organocatalysts could reduce reliance on resolution techniques, improving cost-efficiency for large-scale production.

Targeted Drug Delivery

Functionalizing the aromatic hydroxyl group with PEG chains or nanoparticles may enhance solubility and bioavailability for CNS applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume